molecular formula C21H23NO5 B291218 Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate

Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate

Cat. No. B291218
M. Wt: 369.4 g/mol
InChI Key: SPVCXHYZDKKXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate, also known as DMAT, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of protein kinases, which are enzymes that play a critical role in the regulation of cell growth and differentiation. DMAT has been shown to inhibit the activity of several kinases, including casein kinase 2 (CK2), which is involved in many cellular processes, such as DNA repair and gene expression.

Mechanism of Action

Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets. CK2 is a particularly interesting target for Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate, as it is involved in many cellular processes and is overexpressed in many cancers. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including CK2, which is involved in many cellular processes, such as DNA repair and gene expression. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has several advantages as a research tool. It is a small molecule inhibitor of protein kinases, making it easy to use in vitro and in vivo. It has been shown to inhibit the activity of several kinases, including CK2, which is involved in many cellular processes. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate also has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

There are several future directions for the study of Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate. One direction is to study the role of CK2 in various cellular processes, such as circadian rhythm and apoptosis. Another direction is to develop more potent and selective inhibitors of CK2, which could have potential therapeutic applications in cancer and inflammatory diseases. Finally, the use of Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate in combination with other inhibitors or chemotherapeutic agents could be explored as a potential strategy to improve cancer therapy.

Scientific Research Applications

Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been widely used as a research tool in the field of protein kinase inhibition. It has been shown to inhibit the activity of several kinases, including CK2, which is involved in many cellular processes, such as DNA repair and gene expression. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been used to study the role of CK2 in various cellular processes, such as circadian rhythm and apoptosis.

properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

dimethyl 2-[(4-tert-butylbenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H23NO5/c1-21(2,3)15-9-6-13(7-10-15)18(23)22-17-12-14(19(24)26-4)8-11-16(17)20(25)27-5/h6-12H,1-5H3,(H,22,23)

InChI Key

SPVCXHYZDKKXNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into 200 mL methylene chloride was dissolved 10.45 g (50 mmol) 2-aminoterephthalic acid dimethyl ester. The solution was cooled in an ice bath, and 7.73 mL (55 mmol) triethylamine was added, followed by 10.76 mL 4-tert-butylbenzoyl chloride in 50 mL methylene chloride dropwise. The mixture was allowed to come slowly to room temperature, and after 16 h the mixture was shaken with 200 mL cold dilute HCl and 200 mL satd NaHCO3. The organic layer was dried (MgSO4) and evaporated. The residue was redissolved in a minimum ether, giving 13.5 g (73%) of crystalline desired intermediate.
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